Bis-PEG17-NHS ester

Bioconjugation Crosslinker spacer length Molecular ruler design

Traditional crosslinkers like DSS or polydisperse PEGs cause aggregation and batch heterogeneity in ADC and PROTAC workflows. Bis-PEG17-NHS ester solves this with a single, monodisperse 64.4 Å PEG17 spacer. • Enables homogeneous ADC populations with DAR up to 6 without aggregation, simplifying LC-MS characterization. • Occupies a critical PROTAC linker length (PEG17) for target proteins requiring extended reach, yielding cleaner SAR data. • Aqueous-soluble, amine-reactive (NHS ester) chemistry eliminates organic co-solvents, preserving biomolecule activity. Supplied at ≥98 % purity (HPLC) with verified stock for immediate dispatch.

Molecular Formula C46H80N2O25
Molecular Weight 1061.1 g/mol
Cat. No. B1192369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG17-NHS ester
SynonymsBis-PEG17-NHS ester
Molecular FormulaC46H80N2O25
Molecular Weight1061.1 g/mol
Structural Identifiers
InChIInChI=1S/C46H80N2O25/c49-41-1-2-42(50)47(41)72-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)73-48-43(51)3-4-44(48)52/h1-40H2
InChIKeyNKGAYEIPIYDEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG17-NHS Ester: Specifications & Procurement


Bis-PEG17-NHS ester (CAS 1008402-79-6 or 2221948-93-0, depending on supplier) is a homobifunctional, amine-reactive crosslinker featuring a discrete polyethylene glycol (PEG) spacer of exactly 17 ethylene glycol units, terminated at both ends by N-hydroxysuccinimide (NHS) ester groups . The compound has a molecular weight of approximately 1061.13 Da as a single, monodisperse molecular entity, with the dPEG® spacer arm measuring 55 atoms and approximately 64.4 Å in its extended conformation . NHS esters react with primary amines (e.g., lysine ε-amines, N-termini) at pH 7.0–7.5 to form stable amide bonds, releasing NHS as a non-toxic byproduct . The hydrophilic PEG17 spacer imparts high aqueous solubility, enabling direct use in aqueous buffers without organic co-solvents, in sharp contrast to traditional hydrophobic crosslinkers such as disuccinimidyl suberate (DSS) . Typical commercial specifications include ≥95–98% purity (HPLC) with storage at −20 °C under inert, moisture-free conditions .

Bis-PEG17-NHS Ester: Substitution Limitations


Substituting Bis-PEG17-NHS ester with a shorter bis-PEG-NHS homolog (e.g., Bis-PEG5, Bis-PEG9, or Bis-PEG13) or a non-PEG crosslinker (e.g., DSS) introduces quantifiable performance trade-offs that directly compromise conjugate geometry, aggregation propensity, and analytical reproducibility [1]. Shorter PEG spacers reduce the accessible inter-molecular distance, increasing steric hindrance between conjugated biomolecules and elevating aggregation risk during protein crosslinking or antibody-drug conjugate (ADC) assembly [1]. Conversely, longer PEG chains (e.g., Bis-PEG25) introduce greater molecular flexibility that can complicate structural characterization and may reduce conjugate homogeneity [1]. Critically, polydisperse PEG crosslinkers—which consist of a Poisson distribution of chain lengths with dispersity Đ > 1.01—yield heterogeneous conjugate populations that confound batch-to-batch reproducibility and analytical characterization, whereas discrete (monodisperse) PEG17 reagents produce a single, well-defined conjugate species . The quantitative evidence below establishes the specific, non-interchangeable performance envelope of Bis-PEG17-NHS ester.

Bis-PEG17-NHS Ester: Comparative Evidence


Extended Spacer Reach Advantage

Bis-PEG17-NHS ester provides a discrete spacer arm of 55 atoms measuring 64.4 Å in its fully extended conformation, which is 28.7 Å longer than Bis-PEG9-NHS ester (35.7 Å, 31 atoms), 14.3 Å longer than Bis-PEG13-NHS ester (50.1 Å, 43 atoms), and 42.7 Å longer than Bis-PEG5-NHS ester (~21.7 Å, 19 atoms) . Compared to the classic non-PEG crosslinker DSS (disuccinimidyl suberate), which has a rigid 8-carbon, 11.4 Å spacer arm and is water-insoluble, the PEG17 spacer provides a 5.6-fold longer reach, is water-soluble, and eliminates the need for organic co-solvent dissolution that can denature sensitive biomolecules . This defined 64.4 Å distance is specifically tailored for applications requiring substantial spatial separation between two amine-containing conjugation partners, such as positioning an antibody and a hydrophobic cytotoxic payload in ADC construction to minimize payload-induced aggregation .

Bioconjugation Crosslinker spacer length Molecular ruler design

Monodisperse Precision and Conjugate Homogeneity

Bis-PEG17-NHS ester, when sourced as a discrete PEG (dPEG®) product, is a single chemical compound with a dispersity index Đ = 1.0, meaning every molecule in the sample has an identical chain length of exactly 17 ethylene glycol units . In contrast, conventional polydisperse PEG crosslinkers are Poisson-distributed mixtures with Đ typically ranging from 1.01 to 1.05 for lower-MW PEGs and up to Đ ≈ 1.1 for higher-MW PEGs . This polydispersity produces conjugate populations with a distribution of PEG chain lengths, each with a unique molecular weight and hydrodynamic radius, which complicates analytical characterization (e.g., LC-MS deconvolution), introduces batch-to-batch variability in conjugate performance, and has been linked to increased immunogenicity and accelerated blood clearance (ABC) in PEGylated therapeutics [1]. The replaceability of polydisperse PEG with dPEG has been shown to diminish heterogeneity, greatly improve the reproducibility of PEGylated drugs, and optimize therapeutic outcomes [1].

Conjugate homogeneity Analytical characterization Batch-to-batch reproducibility

Aqueous Solubility and Co-Solvent-Free Conjugation

Bis-PEG17-NHS ester is readily soluble in aqueous buffers and polar organic solvents (DMSO, DMF, DMAC), enabling direct dissolution and reaction in PBS or bicarbonate buffer at pH 7.0–8.5 without the need for organic co-solvents that can denature or precipitate sensitive proteins . In contrast, the widely used non-PEG homobifunctional crosslinker DSS (disuccinimidyl suberate) is completely insoluble in water and must first be dissolved in an organic solvent such as DMSO or DMF before being added to the aqueous reaction mixture, which introduces solvent-induced protein perturbation risks . The PEG17 spacer, with its 17 repeating ethylene oxide units, imparts sufficient hydrophilicity to maintain solubility even after conjugation, preventing the hydrophobic collapse and precipitation observed when hydrophobic alkyl-spacer crosslinkers are conjugated to biomolecules .

Aqueous bioconjugation Protein stability Organic solvent-free conjugation

Reduced Aggregation Propensity

The 64.4 Å PEG17 spacer physically separates conjugated biomolecules, reducing the probability of intermolecular aggregation that plagues shorter crosslinkers such as DSS (11.4 Å) and short bis-PEG-NHS reagents (e.g., Bis-PEG5 at ~21.7 Å) [1]. In ADC development, the hydrophobicity of cytotoxic payloads is a well-established driver of aggregation and accelerated plasma clearance; PEGylated linkers mitigate this by masking payload lipophilicity and enabling higher drug-to-antibody ratios (DARs) without triggering aggregation [2]. Practical troubleshooting guidance from bioconjugation protocols confirms that when aggregation is observed, the recommended corrective action is to reduce the linker-to-protein ratio or switch to a longer PEG spacer [1]. The PEG17 length represents a long-but-manageable spacer that provides robust aggregation suppression for large biomolecular assemblies (e.g., IgG antibodies ~150 kDa) while remaining analytically tractable, unlike very long PEG chains (PEG24+) that can introduce excessive flexibility and complicate conjugate characterization [1].

Protein aggregation ADC formulation stability Crosslinking optimization

NHS Ester Hydrolysis: Spacer-Independent Stability

The NHS ester hydrolysis half-life is a function of pH and temperature, not PEG spacer length, meaning all bis-PEG-NHS homologs (PEG5 through PEG25) share the same aqueous stability limitations [1]. At pH 7.4 and 25 °C, PEG-NHS esters exhibit a hydrolysis half-life exceeding 120 minutes, whereas at pH 9.0 the half-life falls below 9 minutes [1]. At pH 8.0 and 25 °C, the half-life is approximately 1 hour, and at pH 8.6 and 4 °C it drops to approximately 10 minutes . This pH-dependent hydrolysis profile is conserved across the entire bis-PEG-NHS ester class—the PEG17 spacer neither accelerates nor retards NHS ester hydrolysis relative to other spacer lengths [1]. Consequently, all bis-PEG-NHS esters demand identical handling precautions: preparation of fresh stock solutions in anhydrous DMSO or DMF immediately before use, avoidance of aqueous storage, and reaction at pH 7.0–7.5 to maximize amine conjugation over competing hydrolysis .

NHS ester hydrolysis Conjugation reaction optimization pH-dependent reactivity

Bis-PEG17-NHS Ester: Recommended Applications


ADC Linker Construction

The 64.4 Å spacer of Bis-PEG17-NHS ester is specifically suited for constructing ADC linkers where a defined, substantial distance between the antibody and the cytotoxic payload is required to prevent payload-induced antibody aggregation and to preserve antigen-binding affinity . The long PEG17 chain masks the hydrophobicity of common payloads (e.g., maytansinoids, auristatins), enabling higher drug-to-antibody ratios (DARs up to 4–6) without triggering the aggregation and rapid plasma clearance observed with shorter or non-PEG linkers [1]. The discrete (dPEG®) nature ensures that every ADC molecule carries an identical linker length, yielding a homogeneous conjugate population amenable to precise analytical characterization by LC-MS—a critical requirement for regulatory CMC packages .

Large Biomolecule Crosslinking

For crosslinking large biomolecules such as IgG antibodies (~150 kDa) to enzymes (e.g., HRP, ~44 kDa; alkaline phosphatase, ~140 kDa), Bis-PEG17-NHS ester provides 64.4 Å of hydrophilic separation that minimizes steric interference between the two conjugated partners, preserving both antigen-binding activity and enzymatic catalytic efficiency . Shorter spacers (e.g., PEG9 at 35.7 Å or PEG13 at 50.1 Å) may be insufficient to fully separate large globular proteins, leading to reduced conjugate activity due to steric occlusion of active sites [1]. The aqueous solubility of the PEG17 linker also eliminates the need for organic co-solvents that could denature either protein during the conjugation reaction .

PROTAC Linker Design

In PROTAC design, linker length is a critical determinant of ternary complex formation efficiency between the E3 ligase, the PROTAC molecule, and the target protein . Systematic variation of linker length is standard practice, and PEG-based linkers represent the most common motif in approximately 55% of reported PROTACs . Bis-PEG17-NHS ester, with its 64.4 Å spacer, occupies a valuable position in PROTAC linker screening libraries for targets requiring longer-than-standard reach—extending beyond the empirically common PEG4–PEG8 range (~16–32 Å) while remaining shorter and more structurally defined than PEG24+ linkers that may introduce excessive conformational entropy and reduced cellular permeability [1]. The discrete nature of the dPEG® linker ensures that structure-activity relationships (SAR) derived from PROTAC screening are based on a single, defined linker length rather than a distribution of lengths .

Surface Functionalization for Biosensors

For immobilizing biomolecules onto nanoparticles, biosensor surfaces, or hydrogel matrices, Bis-PEG17-NHS ester provides a long, hydrophilic spacer that lifts the conjugated ligand away from the surface, improving ligand accessibility and reducing non-specific protein adsorption . Compared to short-chain crosslinkers or direct surface coupling, the PEG17 spacer significantly reduces background noise in biosensor assays by minimizing the non-specific binding of serum proteins and other interferents . The homobifunctional NHS ester chemistry enables simultaneous crosslinking of amine-functionalized surfaces to amine-containing biomolecules in a single, aqueous-phase reaction step [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-PEG17-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.